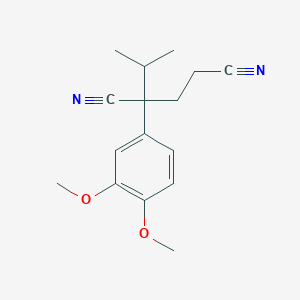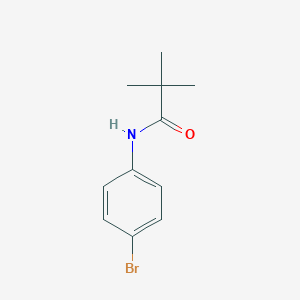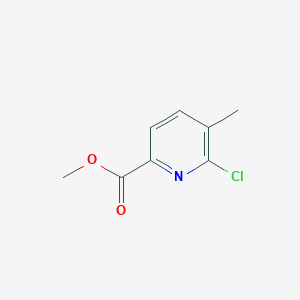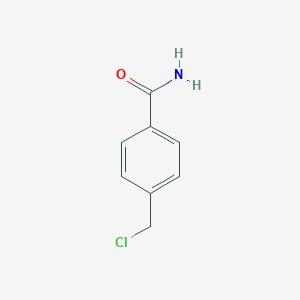
4-(4-chlorophenyl)phthalazin-1(2H)-one
Overview
Description
4-(4-chlorophenyl)phthalazin-1(2H)-one is a chemical compound with the molecular formula C14H9ClN2O and a molecular weight of 256.69 . It is also known by its IUPAC name 4-(4-chlorophenyl)phthalazin-1(2H)-one .
Molecular Structure Analysis
The molecular structure of 4-(4-chlorophenyl)phthalazin-1(2H)-one consists of 29 bonds in total, including 20 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 hydrazone .Scientific Research Applications
Polymer Science
- 4-(4-chlorophenyl)phthalazin-1(2H)-one is utilized in synthesizing novel poly(arylene ether amides) with high inherent viscosities and thermal stability. These polymers are soluble in a variety of solvents and demonstrate high glass-transition temperatures and weight loss temperatures in nitrogen above 490°C (Lin Cheng et al., 2002).
Synthesis and Polymer Properties
- The compound is a component in the synthesis of crosslinkable poly(aryl ether nitrile)s. These polymers exhibit high molecular weights, good solubility in polar organic solvents, and improved thermal stability and solvent resistance upon cross-linking (Li Dong et al., 2014).
Nuclear Magnetic Resonance (NMR) Analysis
- 4-(4-chlorophenyl)phthalazin-1(2H)-one has been studied using advanced NMR techniques for detailed structural analysis. Techniques like 2D NOESY and HMBC have been employed for comprehensive structural characterization (Gao Hong-chang, 2001).
Medicinal Chemistry
- This compound serves as a core skeleton in designing hA(3) adenosine receptor antagonists. Its structure is similar to triazoloquinoxalinone and quinazoline scaffolds, enabling the development of potent and selective antagonists in medicinal applications (Daniela Poli et al., 2011).
Synthetic Methods in Drug Discovery
- Phthalazin-1(2H)-one, with its versatility, promotes new synthetic methods crucial for drug discovery. Recent advances in synthesizing its derivatives highlight its significance in medicinal chemistry (C. Terán et al., 2019).
Anticancer Activities
- Novel 1,4-disubstituted phthalazines, including derivatives of 4-(4-chlorophenyl)phthalazin-1(2H)-one, have shown significant anticancer activities in vitro, exceeding the effectiveness of cisplatin in certain cancer cell lines (Juan Li et al., 2006).
Development of Organic Light-Emitting Devices
- A tris-cyclometalated iridium complex based on a derivative of 4-(4-chlorophenyl)phthalazin-1(2H)-one has been used to create highly efficient organic light-emitting devices, showing significant advancements in display technology (Yuan Fang et al., 2009).
Safety and Hazards
The safety data sheet for 4-(4-chlorophenyl)phthalazin-1(2H)-one suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of accidental exposure, appropriate first aid measures such as rinsing with water and seeking medical attention are recommended .
properties
IUPAC Name |
4-(4-chlorophenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKSRYOYNILEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351039 | |
| Record name | 4-(4-chlorophenyl)phthalazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)phthalazin-1(2H)-one | |
CAS RN |
51334-86-2 | |
| Record name | 4-(4-chlorophenyl)phthalazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)












